molecular formula C31H37ClO5S B11950273 Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- CAS No. 87016-97-5

Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-

Cat. No.: B11950273
CAS No.: 87016-97-5
M. Wt: 557.1 g/mol
InChI Key: UNFLHJPIISBRTL-UHFFFAOYSA-N
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Description

Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dodecanoyl chloride group attached to a phenoxy ring, which is further substituted with a sulfonyl group and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- typically involves multiple steps. One common method includes the reaction of dodecanoyl chloride with 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenol in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

    Oxidation and Reduction: The phenylmethoxy and sulfonyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The acyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Carboxylic Acids: Formed through hydrolysis of the acyl chloride group.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the phenylmethoxy and sulfonyl groups.

Scientific Research Applications

Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce dodecanoyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- involves its reactivity with nucleophiles, leading to the formation of various derivatives. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify and functionalize molecules.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoyl chloride: A simpler compound with only the dodecanoyl chloride group.

    Phenylmethoxyphenyl sulfonyl chloride: Contains the phenylmethoxy and sulfonyl groups but lacks the dodecanoyl chloride group.

    Phenoxy dodecanoyl chloride: Similar structure but without the sulfonyl group.

Uniqueness

Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

87016-97-5

Molecular Formula

C31H37ClO5S

Molecular Weight

557.1 g/mol

IUPAC Name

2-[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]dodecanoyl chloride

InChI

InChI=1S/C31H37ClO5S/c1-2-3-4-5-6-7-8-12-15-30(31(32)33)37-27-18-22-29(23-19-27)38(34,35)28-20-16-26(17-21-28)36-24-25-13-10-9-11-14-25/h9-11,13-14,16-23,30H,2-8,12,15,24H2,1H3

InChI Key

UNFLHJPIISBRTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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